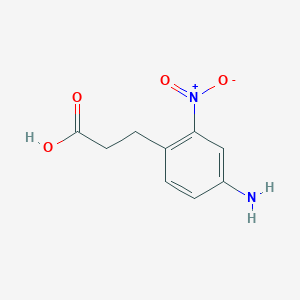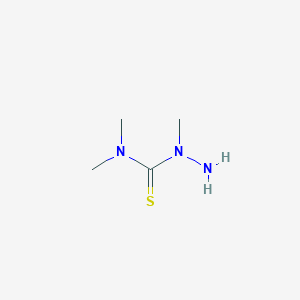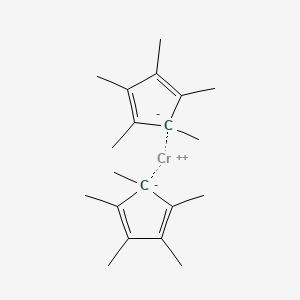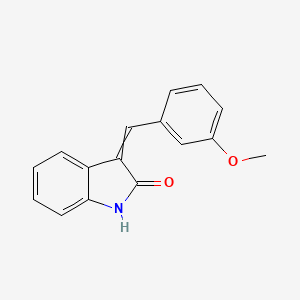
3-(4-Amino-2-nitrophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-氨基-2-硝基苯基)丙酸是一种有机化合物,分子式为C9H10N2O4。它是苯丙氨酸的衍生物,其中苯环在4位被氨基取代,在2位被硝基取代。
准备方法
合成路线和反应条件
3-(4-氨基-2-硝基苯基)丙酸的合成通常涉及4-氨基苯丙氨酸的硝化。反应条件通常包括使用浓硝酸和硫酸作为硝化剂。反应在低温下进行,以控制硝化过程并防止过度硝化。
工业生产方法
3-(4-氨基-2-硝基苯基)丙酸的工业生产方法可能涉及类似的硝化过程,但规模更大。使用连续流反应器和优化的反应条件可以提高产物的产率和纯度。此外,还采用重结晶和色谱等纯化步骤以获得高纯度的最终产物。
化学反应分析
反应类型
3-(4-氨基-2-硝基苯基)丙酸会发生各种化学反应,包括:
还原: 硝基可以在催化剂(例如,钯碳)存在下使用还原剂(例如,氢气)还原为氨基。
取代: 氨基可以参与亲核取代反应,其中它可以被其他官能团取代。
氧化: 该化合物可以进行氧化反应,其中氨基被氧化为亚硝基或硝基。
常用试剂和条件
还原: 氢气、钯碳和乙醇作为溶剂。
取代: 各种亲核试剂,如卤化物、醇和胺。
氧化: 氧化剂,如高锰酸钾或过氧化氢。
主要形成的产物
还原: 3-(4-氨基-2-氨基苯基)丙酸。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
氧化: 3-(4-氨基-2-亚硝基苯基)丙酸或3-(4-氨基-2-硝基苯基)丙酸。
科学研究应用
3-(4-氨基-2-硝基苯基)丙酸在科学研究中有几种应用:
化学: 它被用作合成更复杂有机分子的构建模块。
生物学: 该化合物可用于与酶-底物相互作用和蛋白质修饰相关的研究。
工业: 该化合物可用于生产染料、颜料和其他工业化学品。
作用机制
3-(4-氨基-2-硝基苯基)丙酸的作用机制涉及它与特定分子靶标的相互作用。苯环上的氨基和硝基可以参与与酶和受体的氢键和静电相互作用。这些相互作用可以调节靶蛋白的活性,从而导致各种生物效应。
相似化合物的比较
类似化合物
- 2-氨基-3-(4-硝基苯基)丙酸
- 3-(4-氨基苯基)丙酸
- 3-(4-硝基苯基)丙酸
独特性
3-(4-氨基-2-硝基苯基)丙酸由于苯环上同时存在氨基和硝基而具有独特性。这种双重功能使该化合物能够参与各种化学反应和相互作用,使其成为各种应用的通用分子。
属性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
3-(4-amino-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4,10H2,(H,12,13) |
InChI 键 |
RSRNSLSJZOFVNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)

![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)

![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)



